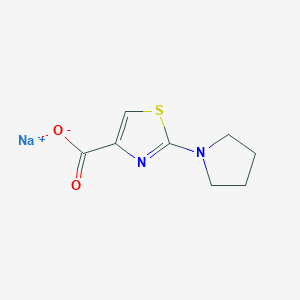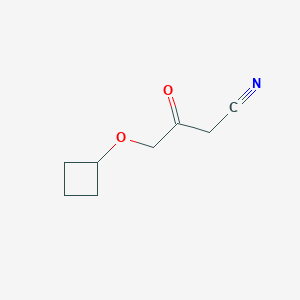![molecular formula C13H13N3O2 B1402780 tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate CAS No. 1364663-38-6](/img/structure/B1402780.png)
tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Overview
Description
Tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (TBCP) is a chemical compound with a wide range of applications in organic synthesis and biochemistry. It is a versatile organic compound that can be used in a variety of reactions, including the synthesis of polymers, polymers, and pharmaceuticals. TBCP has been used in a variety of laboratory experiments, and its properties make it an attractive choice for many scientific research applications.
Scientific Research Applications
Synthesis and Characterization
tert-Butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has been explored in various synthetic and characterization studies. One such study focused on the reaction mechanism involving 3-tert-butyl-5-methyl-1,4-dihydropyridine(DHP)-dicarboxylate and its transformation under specific conditions to yield a title compound, demonstrating the compound's role in complex organic syntheses (Görlitzer & Baltrusch, 2000). Another study detailed the enantioselective nitrile anion cyclization to substituted pyrrolidines, showcasing an efficient synthesis method for related structures, highlighting the compound's utility in synthesizing chiral molecules (Chung et al., 2005).
Structural and Thermal Analyses
In the realm of structural and thermal analyses, research has been conducted on derivatives of this compound. For instance, a study on 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, synthesized from a starting tert-butyl compound, provided insights into the crystal and molecular structure of these compounds, furthering our understanding of their physical properties and potential applications (Çolak et al., 2021).
Novel Synthesis Approaches
Research has also focused on novel synthesis approaches involving this compound derivatives. A study presented an efficient and convenient synthetic route to fluorinated pyrrolo[2,3-b]pyridines, demonstrating the versatility of these compounds in creating novel molecules with potential biological activity (Iaroshenko et al., 2009). Additionally, organocatalyzed synthesis was explored for tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, shedding light on the use of noncovalent organocatalysis in the synthesis of complex organic molecules (Hozjan et al., 2023).
properties
IUPAC Name |
tert-butyl 5-cyanopyrrolo[3,2-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-7-6-10-11(16)5-4-9(8-14)15-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWMSWICLZNLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol](/img/structure/B1402712.png)
![8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1402713.png)
![7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402715.png)
